4-((2,5-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,5-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H19Cl2N3O3 and its molecular weight is 360.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Biological Activities
The compound 4-((2,5-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, along with its derivatives, has been the subject of various scientific studies, focusing on molecular docking, vibrational, structural, electronic, and optical properties. A notable study investigated the spectroscopic and structural characteristics of similar butanoic acid derivatives, employing experimental (FT-IR and FT-Raman) spectra and theoretical (DFT) calculations. This research highlighted the molecules' stability, deriving from hyper-conjugative interactions and charge delocalization, analyzed using natural bond orbital (NBO) analysis. It was discovered that these compounds exhibit promising nonlinear optical material properties due to their dipole moment and first hyperpolarizabilities. Additionally, theoretical Ultraviolet–Visible (UV-Vis) spectra analysis, utilizing the TD-DFT method, alongside Auto-dock studies, suggested significant biological activities, particularly as inhibitors of the Placenta growth factor (PIGF-1), underlining their potential pharmacological importance (Vanasundari et al., 2018).
Spectroscopic and Structural Analysis
Further investigations on derivatives, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, explored the compounds' structure through IR, (1)H NMR, and single crystal X-ray diffraction studies. Vibrational wavenumbers computed using HF and DFT methods, coupled with potential energy distribution analysis, contributed to a comprehensive understanding of the compound's molecular structure. This research emphasized the significance of hyper-conjugative interaction and charge delocalization in determining the molecule's stability. Additionally, molecular electrostatic potential maps performed via DFT method facilitated the elucidation of geometrical parameters, further aligning experimental findings with theoretical predictions (Raju et al., 2015).
Properties
IUPAC Name |
4-(2,5-dichloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3/c1-19-4-6-20(7-5-19)13(15(22)23)9-14(21)18-12-8-10(16)2-3-11(12)17/h2-3,8,13H,4-7,9H2,1H3,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXDLSUUIBLWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.